2,2,4,5,5-Pentamethylheptane

Description

Significance of Highly Branched Alkanes in Chemical Science

Highly branched alkanes, such as 2,2,4,5,5-pentamethylheptane, are crucial in chemical science for several reasons. Their molecular structure, characterized by numerous methyl groups attached to a central carbon chain, leads to a more compact and spherical shape compared to their linear counterparts. This structural characteristic significantly influences their physical properties, such as boiling and melting points. physicsandmathstutor.comvaia.com Generally, increased branching lowers the boiling point due to a reduction in the surface area available for intermolecular van der Waals forces. physicsandmathstutor.comvaia.com

The study of highly branched alkanes also extends to environmental science. Their lower vapor pressures compared to linear alkanes with the same carbon number, and a decreased ability to undergo autoxidation reactions, impacts their potential to form secondary organic aerosols (SOA) in the atmosphere. copernicus.org

Isomeric Landscape of Pentamethylheptanes and Research Rationale

This compound is one of 27 isomers of pentamethylheptane. hotowntech.com These isomers share the same molecular formula, C12H26, but differ in the arrangement of their atoms. wikipedia.orgscribd.com This structural diversity leads to variations in their physical and chemical properties. The rationale for studying specific isomers like this compound stems from the need to understand how subtle changes in molecular architecture affect macroscopic properties and reactivity. This knowledge is fundamental to designing molecules with specific characteristics for targeted applications.

Historical Context of Research on Dodecane (B42187) Isomers

Dodecane, with its 355 isomers, has been a subject of interest in hydrocarbon research for many years. atamanchemicals.comwikipedia.orgucla.edu Historically, research has focused on the synthesis, separation, and characterization of these isomers to understand the fundamental principles of structure-property relationships. Dodecane itself has been utilized as a solvent, distillation chaser, and scintillator component. wikipedia.org In recent times, it has gained attention as a potential surrogate for kerosene-based fuels like Jet-A. atamanchemicals.comwikipedia.org The study of its various isomers, including the pentamethylheptanes, contributes to a broader understanding of fuel combustion and the development of more efficient and cleaner energy sources.

Scope and Academic Relevance of Studying this compound

The study of this compound is academically relevant as it provides a model system for investigating the properties of highly branched alkanes. Research on this compound contributes to the broader fields of physical organic chemistry, thermochemistry, and materials science. Its non-polar nature makes it a subject of interest as a solvent in organic chemistry. evitachem.com Furthermore, understanding the synthesis of such a specific, highly branched structure, typically through methods like Friedel-Crafts alkylation, offers valuable insights into synthetic methodologies. evitachem.com The unique structure of this compound also makes it a candidate for specialized applications, such as in bioresorbable surface coatings for medical devices to delay degradation. google.com

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H26 | chembk.com |

| Molar Mass | 170.33484 g/mol | chembk.com |

| Density | 0.7630 g/cm³ | chembk.com |

| Melting Point (estimate) | -50.8°C | chembk.com |

| Henry's Law Constant | 7.0×10⁻⁷ (Yaws, 2003) | copernicus.orgcopernicus.orgcopernicus.org |

| LogP (estimate) | 4.49490 | chemsrc.com |

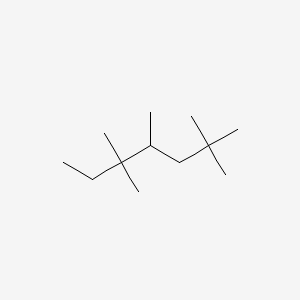

Structure

3D Structure

Properties

CAS No. |

62199-63-7 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,2,4,5,5-pentamethylheptane |

InChI |

InChI=1S/C12H26/c1-8-12(6,7)10(2)9-11(3,4)5/h10H,8-9H2,1-7H3 |

InChI Key |

JGOKXUSMFJOVQT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C(C)CC(C)(C)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 2,2,4,5,5 Pentamethylheptane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like 2,2,4,5,5-pentamethylheptane. This technique provides insights into the chemical environment of individual nuclei, specifically carbon-13 and proton (¹H), allowing for the elucidation of the carbon skeleton and the connectivity of atoms within the molecule.

Carbon-13 (¹³C) NMR Chemical Shift Prediction and Analysis

The predicted ¹³C NMR chemical shifts for this compound are presented in the table below. These predictions are based on established principles of ¹³C NMR spectroscopy, including the effects of branching and steric hindrance on carbon chemical shifts. For instance, quaternary carbons (like C2 and C5) are expected to be significantly deshielded and appear at a lower field compared to primary, secondary, and tertiary carbons. The methyl groups attached to these quaternary centers will also have distinct chemical shifts based on their proximity to other bulky groups.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (from DEPT) |

| C1 | ~29 | CH₃ |

| C2 | ~38 | C |

| C3 | ~50 | CH₂ |

| C4 | ~35 | CH |

| C5 | ~42 | C |

| C6 | ~48 | CH₂ |

| C7 | ~9 | CH₃ |

| 2-CH₃ (a) | ~30 | CH₃ |

| 2-CH₃ (b) | ~30 | CH₃ |

| 4-CH₃ | ~15 | CH₃ |

| 5-CH₃ (a) | ~28 | CH₃ |

| 5-CH₃ (b) | ~28 | CH₃ |

Note: These are estimated values and may vary slightly from experimental data. The labels (a) and (b) for the methyl groups on C2 and C5 denote that they may be chemically non-equivalent due to stereochemical factors.

The analysis of these predicted shifts, in conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which helps differentiate between CH, CH₂, and CH₃ groups, would be crucial in confirming the carbon skeleton of this compound. acenet.edu

Two-Dimensional NMR Techniques for Connectivity Mapping

To unambiguously establish the complex structure of this compound, two-dimensional (2D) NMR techniques are essential. These experiments provide correlation information between different nuclei, allowing for a detailed mapping of the molecule's connectivity.

One of the most powerful 2D NMR experiments for this purpose is the Heteronuclear Single Quantum Coherence (HSQC) spectrum. HSQC correlates the chemical shifts of protons directly attached to carbon atoms. By analyzing the cross-peaks in an HSQC spectrum, each carbon signal in the ¹³C NMR spectrum can be assigned to its corresponding proton(s) in the ¹H NMR spectrum. This is particularly useful for resolving overlapping signals in the proton spectrum.

Another critical 2D technique is the Correlation Spectroscopy (COSY) experiment. A COSY spectrum reveals scalar couplings between protons, typically those on adjacent carbon atoms (vicinal coupling). By identifying the correlation peaks in a COSY spectrum, the proton-proton connectivity throughout the carbon chain can be traced, confirming the sequence of methylene (B1212753) and methine groups in the heptane (B126788) backbone.

For a highly branched molecule like this compound, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would also be invaluable. HMBC shows correlations between protons and carbons that are two or three bonds away. This technique is instrumental in connecting the methyl groups to their respective positions on the heptane chain and confirming the locations of the quaternary carbons (C2 and C5) by observing correlations from the methyl protons to these carbons.

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. thermofisher.comyoutube.com This method is particularly well-suited for the analysis of volatile and semi-volatile organic compounds like this compound. thermofisher.com

Interpretation of Mass Spectrometry Fragmentation Patterns for Branched Dodecanes

Upon entering the mass spectrometer, molecules are ionized, typically by electron impact, which causes them to fragment in a characteristic manner. The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of the fragments versus their relative abundance. For branched alkanes like the dodecane (B42187) isomer this compound, the fragmentation pattern provides valuable structural information. tutorchase.com

The fragmentation of branched alkanes is often dominated by cleavage at the branching points, leading to the formation of stable carbocations. The most intense peak in the spectrum, known as the base peak, corresponds to the most stable fragment ion. tutorchase.com For this compound, cleavage at the highly substituted C4 and C5 positions is expected to be a major fragmentation pathway.

Common Fragment Ions in the Mass Spectra of Branched Dodecanes

| m/z | Possible Fragment Structure |

| 43 | [C₃H₇]⁺ (isopropyl cation) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

| 71 | [C₅H₁₁]⁺ |

| 85 | [C₆H₁₃]⁺ |

| 99 | [C₇H₁₅]⁺ |

| 113 | [C₈H₁₇]⁺ |

| 169 | [M-CH₃]⁺ (loss of a methyl group) |

| 170 | [C₁₂H₂₆]⁺ (Molecular Ion) |

Note: The relative intensities of these fragments will depend on the specific isomer.

The molecular ion peak ([M]⁺), which corresponds to the intact molecule, may be weak or absent in the mass spectra of highly branched alkanes due to the ease of fragmentation. libretexts.org The interpretation of the fragmentation pattern, including the identification of the base peak and other significant fragments, is crucial for confirming the structure of this compound. tutorchase.commassbank.eu

Application of GC-MS in Complex Mixture Analysis

GC-MS is an indispensable tool for the analysis of complex mixtures of hydrocarbons, such as those found in petroleum products, fuels, and environmental samples. mtu.eduqa-group.com The gas chromatograph separates the components of the mixture based on their boiling points and polarities, with each compound eluting from the GC column at a specific retention time. thermofisher.com

As each separated component enters the mass spectrometer, a mass spectrum is generated, which serves as a chemical fingerprint for that compound. youtube.com By comparing the obtained mass spectra with extensive libraries of known spectra, the individual components of the mixture can be identified.

In the context of analyzing a complex hydrocarbon mixture that may contain this compound, the retention time of the compound would first be used for preliminary identification. Subsequently, the mass spectrum of the eluting peak would be compared to a reference spectrum of this compound to confirm its identity. The high resolving power of modern capillary GC columns allows for the separation of even closely related isomers, making GC-MS a highly effective technique for detailed compositional analysis. qa-group.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques provide information about the functional groups present in a molecule and can be used for structural characterization.

For an alkane like this compound, the IR and Raman spectra are dominated by C-H stretching and bending vibrations.

Characteristic IR and Raman Bands for Alkanes

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique |

| C-H stretching | 2850-3000 | IR and Raman |

| CH₂ bending (scissoring) | ~1465 | IR |

| CH₃ bending (asymmetric) | ~1450 | IR |

| CH₃ bending (symmetric) | ~1375 | IR |

| C-C stretching | 800-1200 | Raman (often stronger) |

The C-H stretching region (2850-3000 cm⁻¹) in the IR spectrum will show characteristic absorptions for the methyl (CH₃) and methylene (CH₂) groups present in this compound. The bending vibrations of these groups appear in the fingerprint region of the spectrum (below 1500 cm⁻¹) and can provide further structural clues. For instance, the presence of a tert-butyl group often gives rise to a characteristic doublet in the C-H bending region.

Raman spectroscopy is particularly useful for observing the C-C stretching vibrations of the carbon backbone, which are often weak in the IR spectrum. The highly symmetric nature of some of the C-C bonds in this compound may result in strong Raman signals, providing complementary information to the IR data. The combination of IR and Raman spectroscopy offers a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation.

Computational and Theoretical Investigations of 2,2,4,5,5 Pentamethylheptane

Quantum Chemical Calculations (DFT, Ab Initio) on Molecular Conformations and Energetics

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular conformations and energetics of 2,2,4,5,5-pentamethylheptane. frontiersin.orgrsc.org These methods provide a detailed picture of the molecule's potential energy surface, revealing the relative stabilities of its various spatial arrangements.

The conformational space of a molecule like this compound is vast due to the numerous rotatable single bonds. libretexts.org Exploring this space is crucial for identifying the most stable conformers and understanding the molecule's flexibility. The presence of bulky methyl groups leads to significant steric hindrance, which greatly influences the preferred conformations.

For branched alkanes, the staggered conformations around C-C bonds are generally more stable than eclipsed conformations due to lower torsional strain. libretexts.org However, in highly substituted alkanes, gauche interactions between bulky groups can introduce significant steric strain, destabilizing certain staggered conformers. In the case of this compound, the interactions between the methyl groups on carbons 2, 4, and 5 are particularly important in determining the lowest energy structures.

Computational methods like Monte Carlo sampling or systematic conformational searches are employed to explore the potential energy surface. These searches generate a multitude of possible conformations, which are then optimized using quantum chemical methods to find the local and global energy minima.

Table 1: Representative Low-Energy Conformers of a Branched Dodecane (B42187) Isomer

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche | 60° | 0.95 |

| Eclipsed | 0° | 4.50 |

Note: This table is illustrative and shows typical relative energies for anti, gauche, and eclipsed conformations in a branched alkane. The actual values for this compound would require specific calculations.

The thermodynamic stability of alkane isomers is a key area of study, with branched isomers generally being more stable than their linear counterparts. elsevierpure.comresearchgate.net This increased stability is often attributed to a combination of factors, including electronic effects and intramolecular dispersion forces. DFT calculations have shown that branched alkanes possess lower steric energy compared to linear alkanes, a factor that contributes to their enhanced stability.

Table 2: Calculated Heats of Formation for Select Dodecane Isomers

| Isomer | Heat of Formation (kcal/mol) |

| n-dodecane | -61.5 |

| 2-methylundecane | -63.2 |

| This compound | -68.7 (Estimated) |

Note: The value for this compound is an estimate based on trends observed for other highly branched alkanes. Precise values would require specific high-level calculations.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and intermolecular interactions of this compound in condensed phases. researchgate.net By simulating the movement of atoms and molecules over time, MD can provide insights into properties like density, viscosity, and diffusion coefficients, which are governed by intermolecular forces.

For highly branched alkanes, the complex shape of the molecule significantly affects how it packs in the liquid state and interacts with its neighbors. The bulky methyl groups can prevent close packing, leading to lower densities compared to linear alkanes. These simulations rely on accurate force fields to describe the interactions between atoms.

Application of Graph Theory in Modeling Branched Alkane Structures

Graph theory provides a powerful framework for modeling the structure of branched alkanes and correlating their topology with their physicochemical properties. wikipedia.org In chemical graph theory, a molecule is represented as a graph where atoms are vertices and bonds are edges. frontiersin.org Various topological indices, which are numerical descriptors of the molecular graph, can be calculated to quantify the degree of branching, size, and shape of the molecule. frontiersin.orgwikipedia.orgnih.gov

For a complex isomer like this compound, topological indices can be used to predict properties such as boiling point, density, and viscosity without the need for extensive experimental measurements or computationally expensive simulations. For instance, the Wiener index and the Randić index have been shown to correlate well with the boiling points of alkanes. acs.org

Table 3: Topological Indices for Dodecane Isomers

| Isomer | Wiener Index | Randić Index |

| n-dodecane | 286 | 5.94 |

| This compound | 198 | 4.78 |

Note: The values for this compound are calculated based on its specific branching pattern and illustrate the impact of branching on these indices compared to the linear isomer.

Development and Validation of Force Fields for Highly Branched Hydrocarbons

The accuracy of molecular dynamics simulations is heavily dependent on the quality of the underlying force field. arxiv.org Force fields are sets of parameters that describe the potential energy of a system of atoms and molecules. For highly branched hydrocarbons like this compound, standard force fields developed for linear alkanes may not be adequate. acs.orgbohrium.com

Recent research has focused on the development and validation of force fields specifically parameterized for branched alkanes. nih.gov Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations) and CHARMM (Chemistry at Harvard Molecular Mechanics) have been extended and refined to better reproduce the experimental properties of branched systems. acs.orgnih.govnih.govnih.gov This involves adjusting torsional parameters and non-bonded interaction terms to account for the increased steric hindrance and complex conformational landscape of these molecules. The validation of these force fields is typically performed by comparing simulated properties, such as liquid densities and heats of vaporization, with experimental data. nih.govacs.org

Chemical Reactivity and Mechanistic Investigations of 2,2,4,5,5 Pentamethylheptane

Catalytic Transformations of Branched Alkanes

Catalytic processes are essential for the transformation of alkanes into more valuable products. numberanalytics.com For a highly branched alkane like 2,2,4,5,5-pentamethylheptane, these transformations primarily involve the activation of C-H bonds and the rearrangement of the carbon skeleton.

Dehydrogenation is a key industrial reaction that converts alkanes into alkenes, which are more reactive and serve as building blocks for polymers and other chemicals. nih.gov The process is endothermic and typically requires high temperatures and a catalyst. nih.gov For an alkane like this compound, dehydrogenation would likely occur on a metal catalyst, such as platinum or palladium, often supported on materials like alumina. nih.govresearchgate.net

The mechanism of alkane dehydrogenation on a metal catalyst generally involves the following steps:

Adsorption of the alkane onto the catalyst surface.

Cleavage of a C-H bond to form an adsorbed alkyl group and a hydrogen atom.

Elimination of a second hydrogen atom from an adjacent carbon to form an adsorbed alkene.

Desorption of the alkene and hydrogen gas from the catalyst surface.

In the case of this compound, the presence of tertiary hydrogens suggests that dehydrogenation would preferentially occur at these sites to form a more substituted and thermodynamically stable alkene. The expected major products would be 2,2,4,5,5-pentamethylhept-3-ene and 2,2,4,5,5-pentamethylhept-2-ene.

Hydrogenation is the reverse of dehydrogenation, where hydrogen is added across the double bond of an alkene to form a saturated alkane. This reaction is exothermic and is also typically catalyzed by metals like platinum, palladium, or nickel. researchgate.net If one were to start with an unsaturated precursor like 2,2,4,5,5-pentamethylheptene, catalytic hydrogenation would readily produce this compound. The reaction proceeds by the adsorption of the alkene and hydrogen onto the catalyst surface, followed by the stepwise addition of two hydrogen atoms to the double bond. researchgate.net

C-H bond activation is a significant area of research that aims to directly functionalize the otherwise inert C-H bonds of alkanes. wikipedia.org This approach avoids the need for pre-functionalized starting materials and can lead to more efficient synthetic routes. Transition metal catalysts, including those based on rhodium, iridium, and palladium, are often employed for C-H activation. wikipedia.org

For highly branched alkanes like this compound, the selectivity of C-H activation is a key challenge. The molecule possesses multiple types of C-H bonds (primary, secondary, and tertiary). The relative reactivity of these bonds towards a catalyst will determine the product distribution. Generally, tertiary C-H bonds are the most reactive towards many catalytic systems due to the lower bond dissociation energy and the stability of the resulting tertiary alkyl-metal intermediate.

Studies on other branched alkanes provide insight into the expected selectivity. For instance, the rhodium-catalyzed functionalization of 2-methylbutane shows high selectivity for the tertiary C-H bond. Therefore, it is expected that catalytic C-H activation of this compound would preferentially occur at the C-4 position, leading to the formation of a new bond at this tertiary carbon.

Radical Reactions and Autoxidation Pathways

Alkanes can undergo substitution reactions through a free radical chain mechanism, typically initiated by heat or UV light. libretexts.org A classic example is radical halogenation . libretexts.orgchegg.com

The mechanism involves three main stages:

Initiation: Homolytic cleavage of the halogen molecule (e.g., Cl-Cl) to generate two halogen radicals. libretexts.org

Propagation: The halogen radical abstracts a hydrogen atom from the alkane to form a hydrogen halide and an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the haloalkane and a new halogen radical, which continues the chain. libretexts.org

Termination: Combination of two radicals to form a stable molecule. nsf.gov

In the radical halogenation of this compound, the initial hydrogen abstraction step is crucial for determining the product distribution. The stability of the resulting alkyl radical follows the order: tertiary > secondary > primary. Consequently, abstraction of the tertiary hydrogen at the C-4 position is favored, leading to the formation of 4-halo-2,2,4,5,5-pentamethylheptane as the major product. The relative reactivity of different C-H bonds in radical chlorination has been estimated, and these values can be used to predict the approximate product distribution for the chlorination of branched alkanes. chegg.com

Autoxidation is the spontaneous oxidation of organic compounds in the presence of oxygen. nist.gov For branched alkanes, this process is also a free radical chain reaction that leads to the formation of hydroperoxides, alcohols, ketones, and other oxygenated products. researchgate.netresearchgate.net The reaction is initiated by the formation of an alkyl radical, which then reacts with oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another alkane molecule to form a hydroperoxide (ROOH) and a new alkyl radical. nist.gov

In this compound, the tertiary C-H bond at the C-4 position is the most susceptible to initial radical attack due to its lower bond dissociation energy. researchgate.net This leads to the preferential formation of a tertiary hydroperoxide. Subsequent decomposition of this hydroperoxide can lead to a variety of products, including tertiary alcohols and ketones formed via fragmentation of tertiary alkoxyl radicals. researchgate.netresearchgate.net

Predicted Product Distribution in the Monochlorination of 2,4-Dimethylpentane

This table illustrates the typical product distribution in the radical chlorination of a branched alkane, which can be used as an analogy for this compound. The distribution is based on the number of each type of hydrogen and their relative reactivity (tertiary > secondary > primary). brainly.com

| Product | Type of Hydrogen Substituted | Number of Hydrogens | Relative Reactivity | Calculated Percentage |

|---|---|---|---|---|

| 1-Chloro-2,4-dimethylpentane | Primary (1°) | 12 | 1 | ~45% |

| 3-Chloro-2,4-dimethylpentane | Secondary (2°) | 2 | 3.9 | ~29% |

| 2-Chloro-2,4-dimethylpentane | Tertiary (3°) | 2 | 5.1 | ~26% |

Acid-Catalyzed Reactions and Isomerization Dynamics

In the presence of strong acids, such as superacids or solid acid catalysts like zeolites, branched alkanes can undergo isomerization and cracking. rsc.org These reactions proceed through carbocation intermediates.

Isomerization involves the rearrangement of the carbon skeleton to form a more stable isomer. For a highly branched alkane like this compound, further branching is limited. However, under forcing conditions, skeletal rearrangements could lead to other dodecane (B42187) isomers. The mechanism typically involves the formation of a carbocation via hydride abstraction from the alkane. This carbocation can then undergo a series of 1,2-hydride and 1,2-methyl shifts to form a more stable carbocation, which then abstracts a hydride from another alkane molecule to yield the isomerized product and propagate the chain.

Acid-catalyzed cracking involves the cleavage of C-C bonds, leading to the formation of smaller alkanes and alkenes. researchgate.net This process is also initiated by the formation of a carbocation. The carbocation can undergo β-scission, where a C-C bond beta to the cationic center breaks, resulting in a smaller alkene and a new, smaller carbocation. Due to the presence of quaternary carbon centers in this compound, cracking is a likely outcome under strong acidic conditions. For example, the formation of a carbocation at the C-4 position could be followed by β-scission of the C4-C5 bond to yield isobutylene (B52900) and a tert-octyl cation.

The choice of catalyst, particularly the pore size and acidity of zeolites, can significantly influence the selectivity between isomerization and cracking for long-chain alkanes like dodecane isomers. rsc.org

Kinetics of Chemical Reactions Involving this compound

For radical halogenation , the rate of reaction is dependent on the type of C-H bond being broken. The relative rates of chlorination for primary, secondary, and tertiary C-H bonds are often cited as approximately 1 : 3.9 : 5.1, respectively. msu.edu This indicates that the abstraction of the tertiary hydrogen in this compound would be the fastest propagation step.

In acid-catalyzed reactions , the kinetics are complex and depend on the catalyst properties and reaction conditions. Studies on the isomerization and cracking of n-dodecane over zeolite catalysts show that the reaction rates and product selectivities are highly dependent on the catalyst's acidity and pore structure. rsc.org It is known that branched isomers of dodecane can exhibit different reactivities in processes like autoignition, with highly branched structures sometimes showing lower reactivity in certain temperature regimes. acs.org

The kinetics of dehydrogenation of n-heptane have been studied over platinum-based catalysts, and the apparent activation energies for dehydrogenation, aromatization, and cracking have been determined. nih.gov A similar kinetic behavior would be expected for this compound, although the specific rate constants and activation energies would differ due to its branched structure.

Apparent Activation Energies for n-Heptane Conversion over a Pt/Al₂O₃ Catalyst

This table provides an example of the kinetic parameters determined for the conversion of a related alkane, n-heptane. Similar kinetic analyses would be necessary to determine the specific parameters for this compound. Data adapted from studies on n-heptane dehydrogenation. nih.gov

| Reaction | Apparent Activation Energy (kJ/mol) |

|---|---|

| Dehydrogenation | ~100-120 |

| Aromatization | ~140-160 |

| Cracking | ~150-180 |

Analytical Method Development and Application for 2,2,4,5,5 Pentamethylheptane

Chromatographic Separations in Complex Hydrocarbon Matrices

The separation of 2,2,4,5,5-pentamethylheptane from a myriad of other structurally similar hydrocarbons presents a significant analytical challenge. The co-elution of isomers is a common issue in the analysis of complex mixtures such as petroleum products or environmental samples. chemistry-matters.com Advanced chromatographic techniques are therefore essential to achieve the required resolution.

Gas Chromatography (GC) Method Optimization for Resolution of Branched Alkanes

Gas chromatography (GC) is a fundamental technique for the separation of volatile and semi-volatile organic compounds. chemistry-matters.com The optimization of GC methods is critical for resolving highly branched alkanes like this compound from other isomers. Key parameters that are manipulated to enhance separation include the stationary phase chemistry, column dimensions, carrier gas flow rate, and oven temperature programming. scribd.comchromatographyonline.comsigmaaldrich.com

The choice of the GC column's stationary phase is paramount. Non-polar stationary phases are generally used for the separation of hydrocarbons based on their boiling points. However, to resolve isomers with very similar boiling points, specialized stationary phases with unique selectivities may be required. researchgate.net The dimensions of the column, specifically its length and internal diameter, also play a crucial role. Longer and narrower columns generally provide higher theoretical plates and thus better resolution, though this often comes at the cost of longer analysis times. gcms.cz

Optimizing the carrier gas flow rate and the oven temperature program is a balancing act between achieving adequate separation and maintaining a reasonable analysis time. scribd.comsigmaaldrich.com A slower temperature ramp can improve the resolution of closely eluting compounds. sigmaaldrich.com The type of carrier gas, with hydrogen often providing better efficiency at higher linear velocities compared to helium, can also influence the separation. sigmaaldrich.com

| Parameter | Effect on Resolution | Considerations |

| Stationary Phase | High selectivity for branched alkanes improves separation. | Choice depends on the specific isomers present in the matrix. |

| Column Length | Longer columns increase the number of theoretical plates, enhancing resolution. gcms.cz | Leads to longer analysis times. |

| Column Internal Diameter | Narrower columns provide higher efficiency and resolution. gcms.cz | Lower sample capacity. gcms.cz |

| Carrier Gas Flow Rate | An optimal flow rate exists for maximum efficiency. chromatographyonline.com | Deviating from the optimum can decrease resolution. chromatographyonline.com |

| Oven Temperature Program | Slower temperature ramps can improve separation of closely eluting peaks. sigmaaldrich.com | Increases overall analysis time. |

Two-Dimensional Gas Chromatography (GC×GC) for Detailed Mixture Analysis

For exceptionally complex hydrocarbon matrices where one-dimensional GC cannot provide sufficient resolution, comprehensive two-dimensional gas chromatography (GC×GC) offers a powerful solution. sepsolve.comgcms.cz This technique utilizes two columns with different stationary phase chemistries, providing a two-dimensional separation of the sample components. chemistry-matters.comsepsolve.com

In a typical GC×GC setup, the effluent from the first-dimension column is periodically collected and rapidly reinjected onto a second, shorter column. sepsolve.com This process, managed by a modulator, allows for a much greater peak capacity compared to single-column GC. sepsolve.comgcms.cz The resulting data is often visualized as a two-dimensional contour plot, where compounds are separated based on two different properties, such as volatility and polarity. sepsolve.com This structured elution pattern simplifies the identification of compound classes and allows for the resolution of components that would otherwise co-elute. gcms.cz The enhanced resolution and sensitivity of GC×GC make it particularly well-suited for the detailed analysis of complex mixtures containing trace amounts of specific isomers like this compound. chemistry-matters.comgcms.cz

Quantitative Analysis Techniques for Trace-Level Detection

Accurate quantification of this compound, especially at trace levels, requires robust and validated analytical methods. This is crucial in applications such as environmental monitoring or quality control of fuels.

Internal Standard Methodologies in GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the quantitative analysis of organic compounds. The internal standard method is a preferred approach for achieving high accuracy and precision in GC-MS quantification. nih.gov This method involves adding a known amount of a specific compound, the internal standard, to both the calibration standards and the unknown samples before analysis. nih.gov

The internal standard should be a compound that is chemically similar to the analyte but does not naturally occur in the sample. For the analysis of this compound, an isotopically labeled version of the compound or another branched alkane with a similar retention time and ionization behavior would be an ideal internal standard. The ratio of the analyte's peak area to the internal standard's peak area is then used to construct a calibration curve and determine the concentration of the analyte in the sample. This approach effectively corrects for variations in injection volume, detector response, and sample preparation losses, leading to more reliable quantitative results. nih.gov

Development of Reference Standards and Calibration Protocols

The availability of high-purity reference standards is a prerequisite for the accurate identification and quantification of any chemical compound. For this compound, a certified reference material is necessary to establish reliable calibration protocols.

Role of 2,2,4,5,5 Pentamethylheptane in Fuel Chemistry and Combustion Research

Utilization as a Surrogate Fuel Component in Combustion Models

Highly branched iso-alkanes are a significant class of hydrocarbons present in both traditional petroleum-derived fuels and emerging alternative biofuels. osti.gov To predict and improve the performance of advanced combustion engines, such as Homogeneous Charge Compression Ignition (HCCI) engines, detailed chemical kinetic models are required. These models rely on surrogate fuels—mixtures of a few key components that represent the physical and chemical properties of the actual, much more complex fuel.

Although less commonly studied than its isomer iso-dodecane (2,2,4,6,6-pentamethylheptane), 2,2,4,5,5-pentamethylheptane's structure is representative of the highly branched C12 alkanes that are important for replicating the knock resistance and ignition behavior of real fuels. osti.govresearchgate.net The development of kinetic models for a range of iso-alkanes, from C8 to C16, is an active area of research to create more comprehensive and predictive surrogate fuel models. researchgate.net

Chemical Kinetics of Autoignition in Highly Branched Iso-Alkanes

The autoignition chemistry of alkanes is strongly dependent on temperature. A key feature is the Negative Temperature Coefficient (NTC) regime, where the ignition delay time increases as the temperature rises over a certain range. This behavior is governed by low-temperature chemical pathways (typically 600–900 K) that involve the formation of alkylperoxy (RO2) and hydroperoxyalkyl (QOOH) radicals. osti.govresearchgate.net

However, in highly branched iso-alkanes like this compound, these low-temperature reaction pathways are significantly suppressed. The molecular structure, particularly the presence of quaternary carbon atoms (carbon atoms bonded to four other carbons), sterically hinders the H-atom abstraction reactions necessary to initiate the chain-branching sequences that lead to low-temperature heat release (LTHR). osti.gov Studies on similar highly branched molecules like iso-octane and iso-dodecane show that this structural inhibition leads to weak or absent NTC behavior. osti.govosti.gov Consequently, these fuels are more resistant to autoignition at low-to-intermediate temperatures compared to their linear or less-branched counterparts. osti.gov

Impact of Molecular Structure on Combustion Characteristics

The molecular structure of an alkane has a profound impact on its combustion characteristics, most notably its knock resistance, which is quantified by the octane (B31449) rating. Highly branched alkanes are known to be more thermodynamically stable than their linear isomers. wikipedia.orgkhanacademy.org This increased stability means they have a higher resistance to autoignition.

For this compound, the key structural features influencing its combustion are:

Multiple Methyl Branches: The five methyl groups create a compact molecule. This branching increases the stability of the molecule. khanacademy.org

Quaternary Carbon Centers: The carbon atoms at the C2 and C5 positions are quaternary. C-H bonds on tertiary or quaternary carbons are more easily broken than those on primary or secondary carbons, but the resulting radicals are more stable and less reactive. Furthermore, the absence of hydrogen atoms on quaternary carbons prevents the formation of key intermediates for low-temperature oxidation. osti.gov

Carbon Chain Length: As a C12 molecule, it is larger than gasoline-range hydrocarbons like iso-octane (C8). As the carbon chain length increases, alkanes generally become more reactive and easier to ignite. libretexts.orgyoutube.com However, the high degree of branching in pentamethylheptane counteracts this trend, making it significantly more resistant to ignition than n-dodecane.

This combination of features results in a high octane number, making such compounds desirable components for high-performance gasolines to prevent engine knock. The stability imparted by the branching means more energy is required to initiate combustion, leading to longer ignition delay times. wikipedia.org

Advanced Experimental Methods in Combustion Studies (e.g., Rapid Compression Machine, Shock Tube)

To study the autoignition chemistry of fuels like this compound, researchers rely on specialized experimental facilities that can create precisely controlled high-temperature and high-pressure conditions. The two most prominent devices are the Rapid Compression Machine and the Shock Tube. cam.ac.uktamu.edu

A Rapid Compression Machine (RCM) simulates a single stroke of an internal combustion engine. researchgate.net A pre-mixed fuel-air mixture is rapidly compressed by a piston, raising its temperature and pressure to conditions that induce autoignition. rwth-aachen.de RCMs are particularly well-suited for studying the low-to-intermediate temperature range (600–1200 K) and the associated complex chemistry, such as cool flames and the NTC regime, because they can maintain the compressed state for relatively long durations (tens of milliseconds). cam.ac.ukosti.gov This allows for detailed observation of the ignition delay period.

A Shock Tube is a long tube divided by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section containing the test gas mixture. tamu.educaltech.edu When the diaphragm ruptures, a shock wave travels down the tube, rapidly heating and compressing the gas to very high temperatures and pressures in microseconds. tamu.edu Shock tubes are ideal for studying high-temperature combustion chemistry and measuring very short ignition delay times, typically in the microsecond to millisecond range. tamu.educaltech.edu

The data from both RCMs and shock tubes provide crucial validation targets for the development of chemical kinetic models. researchgate.netstanford.edu

Table 1: Comparison of Advanced Combustion Study Methods

| Feature | Rapid Compression Machine (RCM) | Shock Tube |

|---|---|---|

| Operating Principle | Mechanical compression via a piston. rwth-aachen.de | Gas-dynamic compression via a shock wave. tamu.edu |

| Temperature Range | Low to Intermediate (600 - 1200 K). osti.gov | High (typically >1000 K). tamu.edu |

| Pressure Range | Moderate to High (5 - 80 bar). osti.gov | Wide range, can achieve very high pressures. caltech.edu |

| Test Duration | Longer (tens of milliseconds). researchgate.net | Shorter (microseconds to milliseconds). tamu.edu |

| Primary Application | Studying low-temperature autoignition, NTC behavior, cool flames. cam.ac.uk | Studying high-temperature reaction kinetics, short ignition delays. caltech.edu |

| Heating Rate | Relatively slower, reactions can begin during compression. researchgate.net | Near-instantaneous heating by the shock wave. tamu.edu |

Characterization of Hydrocarbon Mixtures in Petroleum and Biofuels

Petroleum-based fuels such as gasoline, diesel, and jet fuel are incredibly complex mixtures containing thousands of different hydrocarbon compounds, including alkanes, cycloalkanes, and aromatics. mdpi.comresearchgate.net The specific type, structure, and quantity of these hydrocarbons determine the fuel's properties. mdpi.com For instance, high-quality gasoline requires a higher proportion of branched iso-alkanes to improve knock resistance. mdpi.com

Jet fuels typically consist of hydrocarbons with carbon numbers ranging from C8 to C16. researchgate.net Analysis of commercial aviation fuels shows that C12 compounds, including n-dodecane and its isomers, are a dominant fraction. researchgate.net While specific isomers like this compound are not always individually quantified in standard analyses, the broader class of branched alkanes is recognized as a critical component group. copernicus.org Advanced analytical techniques like comprehensive two-dimensional gas chromatography (GCxGC) are used to separate and identify these complex isomer sets in fuels and lubricating oils. copernicus.orgbham.ac.uk

In the context of biofuels, hydrotreated renewable jet (HRJ) fuels, also known as hydroprocessed esters and fatty acids (HEFA), are often rich in iso-alkanes. The specific distribution of isomers depends on the feedstock and processing conditions. As the energy industry seeks sustainable alternatives, understanding the combustion properties of individual isomers like this compound becomes increasingly important for producing "drop-in" renewable fuels with tailored properties.

Emerging Research Areas and Future Directions for 2,2,4,5,5 Pentamethylheptane

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The ability to monitor chemical reactions as they happen is crucial for optimizing reaction conditions, maximizing yields, and understanding complex mechanisms. For branched alkanes like 2,2,4,5,5-pentamethylheptane, which can undergo various isomerization and cracking reactions, real-time monitoring is particularly valuable. Advanced spectroscopic techniques are at the forefront of this research area.

Key Developments:

FlowNMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy performed in a continuous flow setup (FlowNMR) is a powerful tool for non-invasive, real-time analysis of reaction mixtures. rsc.org It allows for the accurate quantification of reactants, intermediates, and products without disturbing the reaction. For transformations involving this compound, FlowNMR could be used to track the formation of different isomers or degradation products under catalytic reforming, providing precise kinetic data. rsc.org

In-Situ Infrared (IR) Spectroscopy: Techniques like Fourier Transform Infrared (FTIR) spectroscopy can be applied directly to a reacting system to monitor changes in the concentration of functional groups. rsc.org This method is particularly useful for tracking catalytic processes, where the interaction of this compound with a catalyst surface could be observed in real time.

Mass Spectrometry (MS): Real-time monitoring using MS, particularly with soft ionization techniques like Atmospheric Pressure Chemical Ionization (APCI), allows for the rapid detection of volatile and semi-volatile compounds in gaseous streams. nih.govresearchgate.net This could be applied to monitor the gas-phase cracking or oxidation of this compound, providing immediate feedback on the product distribution. nih.gov

Future research will likely focus on combining these techniques (hyphenated techniques) to gain a more comprehensive picture of reaction dynamics. The integration of fiber-optic probes will further enable the application of these spectroscopic methods in harsh industrial environments.

Integration of Machine Learning in Predictive Modeling of Hydrocarbon Behavior

The physical and chemical properties of the numerous isomers of dodecane (B42187) are often very similar, making experimental determination time-consuming and costly. Machine learning (ML) and artificial intelligence are emerging as powerful tools to predict the behavior of hydrocarbons based on their molecular structure.

Recent studies have demonstrated the effectiveness of ML models in predicting various physicochemical properties of complex hydrocarbons. acs.orgescholarship.orgfao.org These quantitative structure-property relationship (QSPR) models can accurately estimate properties such as density, viscosity, boiling point, entropy, and heat capacity. escholarship.orgkaust.edu.sa

Predictive Modeling Approaches:

| Machine Learning Model | Predicted Properties | Key Advantages |

| Support Vector Regression (SVR) | Entropy, Heat Capacity | High accuracy in performance on test datasets. kaust.edu.sa |

| Gaussian Process Regression (GPR) | Temperature-dependent density and viscosity | Provides versatile models with relatively simple predictors. escholarship.org |

| Deep Neural Networks (DNN) | Bulk properties of hydrocarbon mixtures (boiling point, critical temperature, density) | Offers significant improvements over existing industry approaches by starting from molecular structures. acs.orgfao.org |

| Random Forest (RF) | Classification of compounds, prediction of rule violations for drug-likeness. | High classification accuracy and robustness to outliers and noise. mdpi.com |

For this compound, ML models can be trained using data from known isomers to predict its specific combustion characteristics, such as ignition delay times, which are crucial for its evaluation as a jet fuel surrogate. researchgate.net Furthermore, ML can aid in understanding the complex phase behavior of hydrocarbon mixtures containing highly branched alkanes. researchgate.net The future in this field involves developing more sophisticated models that can predict reactivity and reaction pathways, accelerating the design of new catalysts and processes.

Novel Catalytic Systems for Selective Transformations of Branched Alkanes

The chemical inertness of alkanes, which only contain strong C-H and C-C single bonds, makes their selective functionalization a significant challenge. nih.gov A major goal is to convert abundant, low-cost alkanes into more valuable chemicals under mild conditions. rsc.org Research is focused on developing highly active, selective, and durable catalysts for these transformations. nih.govresearchwithrutgers.com

Emerging Catalytic Strategies:

Homogeneous Catalysis: Transition metal complexes, particularly those involving iridium and rhodium, have shown promise in C-H bond activation. nih.gov These catalysts can operate at lower temperatures and offer higher selectivity compared to traditional heterogeneous catalysts. The development of pincer ligands has been a key strategy in designing stable and efficient catalysts for alkane dehydrogenation. acs.org

Regioselectivity: A primary challenge is controlling which C-H bond in a molecule like this compound reacts. The molecule contains primary, secondary, and tertiary C-H bonds, each with different reactivity. Future catalysts will need to be designed with specific shapes or electronic properties to target a particular position on the alkane chain, a concept known as site-selective functionalization. researchgate.net

Atom Economy: For large-scale industrial applications, catalytic systems must be highly efficient, with minimal waste. nih.govresearchwithrutgers.com This means using reagents that are inexpensive and environmentally benign (like O2 or H2O) and ensuring that all atoms are incorporated into the desired product or harmless side-products. nih.gov

Future research will focus on designing catalysts that can selectively functionalize the less reactive primary C-H bonds in the presence of more reactive secondary and tertiary ones, and on developing systems that can perform multiple transformations in a single pot.

Enhanced Analytical Strategies for Structural Isomer Differentiation in Complex Matrices

Differentiating between the large number of structural isomers of a hydrocarbon like dodecane (which has 355 isomers) is a formidable analytical challenge, as they often have very similar physical properties and mass spectra. vurup.sknih.govwikipedia.org This is particularly difficult in complex mixtures such as fuels or environmental samples.

Advanced Separation and Identification Techniques:

| Analytical Technique | Principle of Differentiation | Application for Branched Alkanes |

| Capillary Gas Chromatography (GC) | Separation based on boiling point and interaction with a stationary phase. Using long columns and liquid crystalline stationary phases enhances selectivity. vurup.sk | Can separate positional and stereoisomers of hydrocarbons with high resolution. vurup.sk |

| Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (LC/Q-TOFMS) | Separation by liquid chromatography followed by high-resolution mass analysis and fragmentation pattern analysis. nih.gov | Differentiates isomers based on their unique fragmentation patterns, aided by in silico prediction software. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Ions of a specific mass are selected and fragmented to produce a secondary mass spectrum, which is characteristic of the isomer's structure. | Provides detailed structural information for distinguishing isomers that are inseparable by chromatography alone. |

The development of new stationary phases for gas chromatography with high selectivity for specific isomer types is a key area of research. vurup.sk Additionally, coupling high-resolution chromatography with advanced mass spectrometry and using computational tools to predict fragmentation patterns can help to confidently identify isomers like this compound even in the most complex of mixtures. nih.gov Future strategies will likely involve multi-dimensional separation techniques (e.g., GCxGC) combined with high-resolution mass spectrometry to achieve comprehensive analysis of complex hydrocarbon samples.

Q & A

Q. What analytical methods are recommended for identifying 2,2,4,6,6-pentamethylheptane in complex hydrocarbon mixtures?

Methodological Answer: Gas chromatography-mass spectrometry (GC/MS) is the gold standard. Key steps include:

- Column Selection: Use a nonpolar capillary column (e.g., DB-5MS) to resolve branched alkanes.

- Fragmentation Patterns: Monitor diagnostic ions (e.g., m/z 71, 85, 99) to distinguish 2,2,4,6,6-pentamethylheptane from structurally similar paraffins .

- Standard Calibration: Inject certified standards (e.g., Aldrich Standard) to validate retention times and fragmentation profiles .

- Quantitation: Integrate peak areas against internal standards (e.g., n-dodecane) to account for matrix effects .

Q. How are thermodynamic properties like enthalpy of vaporization and heat capacity experimentally determined for branched alkanes?

Methodological Answer:

- Enthalpy of Vaporization: Measure using static or effusion techniques. For 2,2,4,6,6-pentamethylheptane, static vapor pressure measurements at varying temperatures (293–373 K) are combined with the Clausius-Clapeyron equation .

- Heat Capacity: Adiabatic calorimetry in binary mixtures (e.g., with n-dodecane) isolates contributions from molecular branching .

- Data Validation: Cross-reference experimental results with predictive methods (Joback or Crippen group contribution models) .

Advanced Research Questions

Q. How do discrepancies between predicted and experimental rate constants for thermal decomposition inform kinetic modeling?

Methodological Answer:

- Rate Sooting Index (RSI): Calculate RSI using carbon-type distribution (primary/secondary/tertiary/quaternary carbons). For 2,2,4,6,6-pentamethylheptane, RSI = 65 yields a predicted rate constant (kpd = 0.62) at 450°C, which deviates from experimental values (kexp = 0.66) by ~6% .

- Error Analysis: Investigate steric effects and radical stabilization mechanisms not captured by RSI. Molecular dynamics simulations can refine transition-state models .

Q. What methodological challenges arise in distinguishing 2,2,4,6,6-pentamethylheptane from other branched alkanes in GC/MS?

Methodological Answer:

- Co-elution Issues: Optimize temperature ramping (e.g., 5°C/min from 50°C to 300°C) to separate co-eluting peaks in jet fuel matrices .

- Fragmentation Ambiguity: Use tandem MS (MS/MS) to differentiate isomers. For example, 2,2,4,6,6-pentamethylheptane exhibits unique α-cleavage patterns compared to 2,2,4,4,6,8,8-heptamethylnonane .

- Data Interpretation: Apply principal component analysis (PCA) to GC×GC-ToFMS datasets for high-confidence identification in biological samples (e.g., exhaled breath) .

Q. How does isomerization energy impact the stability of branched alkanes in fuel formulations?

Methodological Answer:

- Isomerization Energy: Measured via calorimetry, the energy required to convert n-dodecane to 2,2,4,6,6-pentamethylheptane is 8.2 kJ/mol. This lower energy barrier enhances thermal stability in jet fuels compared to linear alkanes .

- Implications: Branched structures reduce coking and oxidation byproducts in gas turbine engines. Validate using accelerated aging tests (e.g., 24 hrs at 250°C) .

Q. What are the environmental implications of varying Henry’s Law constants among pentamethylheptane isomers?

Methodological Answer:

- Henry’s Law Constants (H): For 2,2,4,6,6-pentamethylheptane, H = 7.2 × 10<sup>−7</sup> (unitless). Compare with isomers (e.g., 3,3,4,4,5-pentamethylheptane, H = 6.1 × 10<sup>−7</sup>) using EPI Suite or SPARC models .

- Bioavailability: Lower H values correlate with higher persistence in aquatic systems. Conduct shake-flask experiments with water/octanol partitioning to validate .

Data Contradiction Analysis

Example: reports a 6% deviation between predicted (kpd = 0.62) and experimental (kexp = 0.66) rate constants. This discrepancy may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.